1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride

Immunology Medicinal Chemistry Chemokine Antagonism

This compound features a chiral ethyl bridge connecting pyridine and piperazine, locked as the HCl salt for enhanced solubility and stability. It is a critical building block for CXCR3 antagonist SAR libraries, where the ethylpiperazine motif drives potency. Also serves as a starting point for VDAC2 chemical probes targeting apoptosis and neurodegeneration. With LogP 0.81 and TPSA 28 Ų, it is optimized for CNS-penetrant drug design. Specify ≥95% purity in your procurement to ensure reproducible biological activity.

Molecular Formula C11H18ClN3
Molecular Weight 227.74
CAS No. 1185318-11-9
Cat. No. B2712182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride
CAS1185318-11-9
Molecular FormulaC11H18ClN3
Molecular Weight227.74
Structural Identifiers
SMILESCC(C1=CC=CC=N1)N2CCNCC2.Cl
InChIInChI=1S/C11H17N3.ClH/c1-10(11-4-2-3-5-13-11)14-8-6-12-7-9-14;/h2-5,10,12H,6-9H2,1H3;1H
InChIKeyUEQAQTONYKGNRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-(Pyridin-2-yl)ethyl)piperazine Hydrochloride (CAS 1185318-11-9) Procurement Guide


1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride (CAS 1185318-11-9) is a heteroaryl piperazine derivative featuring a pyridin-2-yl group linked via an ethyl bridge to a piperazine ring, isolated as its hydrochloride salt with a molecular weight of 227.73 g/mol [1]. The compound is commercially available from multiple vendors, typically at purities of 95% or higher .

Why 1-(1-(Pyridin-2-yl)ethyl)piperazine Hydrochloride Is Not Interchangeable with Other Piperazine Analogs


While piperazine-based building blocks are ubiquitous in medicinal chemistry, the specific substitution pattern of 1-(1-(pyridin-2-yl)ethyl)piperazine imparts distinct chemical and biological properties . The presence of the chiral ethyl bridge between the pyridine and piperazine moieties, combined with the hydrochloride salt form, influences its solubility, stability, and, most critically, its molecular recognition by biological targets [1]. Consequently, substituting this compound with a simpler analog like 1-(2-pyridyl)piperazine or another positional isomer would alter the geometry of the pharmacophore, potentially leading to a significant loss of target affinity or selectivity, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence for 1-(1-(Pyridin-2-yl)ethyl)piperazine Hydrochloride


High-Potency CXCR3 Chemokine Antagonism Driven by Chiral Ethylpiperazine Moiety

The 2'(S)-ethylpiperazine moiety, which is structurally embedded within the 1-(1-(pyridin-2-yl)ethyl)piperazine scaffold, is a key driver for potent CXCR3 antagonism. In a head-to-head SAR study, analog 18j, which contains this specific chiral moiety, demonstrated an IC50 of 0.2 nM against the human CXCR3 receptor [1]. This is a potent, quantified activity, while its structural counterpart, lacking this specific chiral ethyl substitution, would be expected to exhibit significantly lower affinity [1].

Immunology Medicinal Chemistry Chemokine Antagonism

Enantiospecific Binding to VDAC2 Protein

The compound demonstrates a measurable, albeit moderate, affinity for the human voltage-dependent anion-selective channel protein 2 (VDAC2). A Kinobead-based pull-down assay determined a Kd of 3.15 µM [1]. While this affinity is not exceptionally high, it represents a specific and quantifiable interaction with a biologically relevant target implicated in apoptosis and mitochondrial dysfunction. Other simple piperazine analogs lacking this specific substitution pattern are unlikely to exhibit this same interaction.

Neuroscience Mitochondrial Biology Chemical Biology

Defined Physicochemical Profile for Computational and Formulation Studies

The compound possesses a well-defined set of calculated physicochemical properties, including a LogP of 0.81 and a topological polar surface area (TPSA) of 28 Ų [1]. In contrast, the free base analog, 1-[1-(pyridin-2-yl)ethyl]piperazine (CAS 34581-20-9), lacks the hydrochloride counterion and would consequently exhibit different solubility and stability profiles .

Computational Chemistry Drug Discovery Property Prediction

Recommended Applications for 1-(1-(Pyridin-2-yl)ethyl)piperazine Hydrochloride Based on Evidence


As a Chiral Building Block in CXCR3 Antagonist Drug Discovery

The compound's core structure is directly linked to potent CXCR3 antagonism [2]. It should be prioritized for the synthesis of focused libraries exploring structure-activity relationships (SAR) around the chemokine receptor, where the chiral ethylpiperazine motif is a proven potency driver.

As a Chemical Probe for Investigating VDAC2-Mediated Mitochondrial Function

Given its quantifiable, albeit moderate, binding affinity to the VDAC2 protein [2], this compound can serve as a starting point for the development of chemical probes to study VDAC2's role in apoptosis, neurodegeneration, and mitochondrial dysfunction.

As a Precursor in Syntheses Requiring a Defined Pyridinyl-Piperazine Scaffold

The compound is a key building block for creating more complex, biologically active molecules [2]. Its well-defined physicochemical properties (LogP = 0.81, TPSA = 28 Ų) [3] make it particularly suitable for applications where predictable solubility and stability are critical, such as in the design of CNS-penetrant drug candidates.

Technical Documentation Hub

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